Product packaging for Deacetylsclerotiorin(Cat. No.:CAS No. 34696-50-9)

Deacetylsclerotiorin

Cat. No.: B1669944
CAS No.: 34696-50-9
M. Wt: 348.8 g/mol
InChI Key: SBUBEONHXLXYBK-GFYBKASGSA-N
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Description

Significance of Natural Products in Biomedical Research

Natural products, organic molecules synthesized by living organisms, hold substantial significance in biomedical research. They are not essential for the basic growth and development of the producing organism but often play crucial roles in defense, competition, or signaling researchgate.netembrapa.br. Historically, natural products have served as a primary source for drug discovery, providing a wealth of structurally diverse compounds with varied biological activities researchgate.netresearchgate.netscirp.orgmdpi.com. Many established medicines, including antibiotics, anti-inflammatories, and anticancer agents, are either directly derived from natural sources or inspired by their structures scirp.orgmdpi.comrsc.org. The chemical complexity and unique scaffolds found in natural products offer potential for identifying novel therapeutic targets and developing new therapies researchgate.netwikipedia.org. Despite the rise of synthetic chemistry and other drug discovery methods, natural products and their derivatives continue to contribute a notable percentage of new drug approvals scirp.orgwikipedia.org. Research into natural products bridges traditional knowledge with modern scientific techniques, utilizing methods like bioinformatics and data mining to predict bioactivity researchgate.net.

Overview of Deacetylsclerotiorin as a Secondary Metabolite

This compound is a natural compound classified as a resorcinol (B1680541) derivative and a secondary metabolite smolecule.comontosight.ai. Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have ecological roles and can exhibit pharmacological or biological activities researchgate.netembrapa.br. This compound is primarily isolated from fungi, notably from species such as Chaetomium aureum and Chaetomium cupreum smolecule.com. It has also been reported as a metabolite isolated from the fungus Bartalinia robillardoides strain LF550, which is associated with the sponge Tethya aurantium medchemexpress.commdpi.com.

This compound possesses a complex chemical structure with a molecular formula of C₂₁H₂₆O₅ and a molecular weight of 358.44 g/mol , although another source indicates a molecular formula of C₁₉H₂₁ClO₄ and a molecular weight of 348.8 g/mol or 348.1128368 Da smolecule.comnih.gov. The structure includes a hydroxyl group and a conjugated system, contributing to its reactivity and biological activity smolecule.com. It belongs to the isochromene-6,8-diones class of compounds ontosight.ai. This compound can be involved in deacetylation processes and can regenerate into its acetylated form, sclerotiorin (B1681566), upon acetylation, highlighting a dynamic aspect of its chemical behavior smolecule.com.

Research Landscape and Knowledge Gaps concerning this compound

The research landscape concerning this compound indicates notable biological activities, particularly its antifungal and cytotoxic properties smolecule.com. Studies have shown that while sclerotiorin inhibits the Hsp90 chaperoning machine in vitro, this compound demonstrates increased cytotoxicity against various cancer cell lines, including breast and prostate cancer cells smolecule.com. This suggests that the removal of the acetyl group may enhance its potential in anticancer research smolecule.com. This compound has also exhibited antifungal activity against several fungal strains, indicating potential utility in medical or agricultural applications smolecule.comontosight.ai. Specific research findings include significant inhibitory effects on Candida albicans, Trichophyton rubrum, and Septoria tritici, with reported IC₅₀ values medchemexpress.com. Additionally, this compound has shown inhibitory effects on the enzyme phosphodiesterase 4 (PDE4) medchemexpress.comresearchgate.netmdpi.com.

Interaction studies suggest that this compound interacts with various biological targets, including the Hsp90 chaperoning machine, which is crucial for cancer cell survival smolecule.com. Its interactions with cellular pathways suggest potential roles in modulating stress responses and apoptosis in cancer cells smolecule.com.

Despite these findings, detailed studies on this compound itself are necessary to fully determine its specific biological activities and potential applications ontosight.ai. The synthesis of this compound involves complex organic chemistry techniques, and its identification and purification are achieved through various analytical methods ontosight.ai.

Knowledge gaps in natural product research, in general, can include the need for comprehensive databases of known compounds, particularly from microbial sources, to facilitate the development of new computational strategies for compound characterization and identification acs.org. Extracting basic data like structures, names, producing organisms, and isolation references from the historical scientific literature remains a challenge acs.org. Furthermore, bridging the gap between reductionist science and the holistic nature of some natural product applications requires synthesizing knowledge from multiple disciplines nih.gov. For this compound specifically, further detailed research is needed to fully elucidate its mechanisms of action and explore its potential applications ontosight.ai.

Here is a table summarizing some research findings on this compound's biological activities:

ActivityTarget/OrganismFinding/IC₅₀ ValueSource
CytotoxicityVarious cancer cell lines (breast, prostate)Increased compared to sclerotiorin smolecule.com
Antifungal ActivityCandida albicansIC₅₀ = 24 μM medchemexpress.com
Antifungal ActivityTrichophyton rubrumIC₅₀ = 2.83 μM medchemexpress.com
Antifungal ActivitySeptoria triticiIC₅₀ = 7.45 μM medchemexpress.com
Enzyme InhibitionPhosphodiesterase 4 (PDE4)IC₅₀ = 2.8 μM or 2.79 µM medchemexpress.comresearchgate.netmdpi.com
Hsp90 Chaperoning Machinein vitroInhibitory (less effective than sclerotiorin) smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClO4 B1669944 Deacetylsclerotiorin CAS No. 34696-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34696-50-9

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione

InChI

InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19+/m0/s1

InChI Key

SBUBEONHXLXYBK-GFYBKASGSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetylsclerotiorin;  (+)-Deacetylsclerotiorin;  Deacetylsclerotiorin, (+)-; 

Origin of Product

United States

Natural Occurrence, Isolation, and Production of Deacetylsclerotiorin

Fungal Sources of Deacetylsclerotiorin

Fungi represent a significant source of this compound. smolecule.comnih.gov Studies on marine fungi have revealed their potential to produce a wide array of secondary metabolites, including chloroazaphilones like this compound. nih.govnih.gov

Bartalinia robillardoides as a Primary Producer

Bartalinia robillardoides, particularly strain LF550, has been identified as a producer of this compound. targetmol.comcore.ac.uknih.govhoelzel-biotech.combioscience.co.ukmedchemexpress.comnih.govmdpi.comrsc.org This fungus was isolated from the Mediterranean sponge Tethya aurantium. core.ac.uknih.govnih.govmdpi.com The production of this compound by a fungal strain belonging to the genus Bartalinia was a notable finding. nih.govnih.govmdpi.com

Research on Bartalinia robillardoides strain LF550 has shown that it produces several chloroazaphilones, with this compound being one of the known compounds isolated alongside new ones like helicusin E and isochromophilone XI. core.ac.uknih.gov

Other Reported Microbial Isolates

Besides Bartalinia robillardoides, this compound has also been reported to be isolated from other fungal species, including Chaetomium aureum and Chaetomium cupreum. smolecule.comnaturalproducts.net These findings indicate that the production of this compound is not limited to a single fungal genus.

Ecological Context of this compound Production

The production of secondary metabolites like this compound is often influenced by the ecological niche of the producing organism. nih.govnih.govwikipedia.org Marine environments, particularly those involving symbiotic relationships, have proven to be rich sources of diverse bioactive compounds. nih.govmdpi.comresearchgate.netnih.gov

Marine Sponge-Associated Microorganisms as a Source

Marine sponges are known to harbor a diverse community of microorganisms, including bacteria and fungi, which contribute significantly to the production of natural products. nih.govmdpi.comresearchgate.netnih.govmdpi.com Bartalinia robillardoides strain LF550, a producer of this compound, was isolated from the marine sponge Tethya aurantium. core.ac.uknih.govnih.govmdpi.com This association highlights the role of sponge-associated microorganisms as a source of this compound. The symbiotic relationship between the sponge and the fungus likely plays a role in the metabolic processes leading to the production of such compounds. nih.govmdpi.com

Environmental Niche and Microbial Interactions Supporting Production

The specific environmental conditions within the marine sponge, such as high salinity, pressure, and potential competition or communication between microorganisms, can influence the metabolic pathways and secondary metabolite production by the associated fungi. nih.govmdpi.commdpi.com The isolation of Bartalinia robillardoides strain LF550 from a marine sponge, in contrast to other Bartalinia robillardoides strains that are reported to be endophytic, suggests that the marine environment and the interaction with the sponge host contribute to its unique metabolic profile and the production of compounds like this compound. core.ac.uk Co-cultivation methods, which involve culturing associated strains together, have also been explored to activate silent genes and produce new secondary metabolites. nih.gov

Methodologies for Isolation and Cultivation

The isolation of this compound from fungal sources typically involves cultivation of the fungal strain followed by extraction and purification techniques. For Bartalinia robillardoides strain LF550, cultivation has been performed in malt-extract medium. core.ac.uk

A general approach for the production of secondary metabolites by fungal strains involves growing the strain in a suitable liquid culture medium. core.ac.uk After a sufficient incubation period, the culture broth is extracted using organic solvents, such as ethyl acetate (B1210297). smolecule.comcore.ac.uk The extract contains a mixture of secondary metabolites, which are then separated and purified using chromatographic techniques, such as column chromatography and high-pressure liquid chromatography (HPLC). core.ac.ukresearchgate.net Spectral analyses, including NMR spectroscopy and mass spectrometry, are used to identify the structure of the isolated compound by comparison with literature data. core.ac.uknih.gov

Interactive Data Table: Fungal Sources of this compound

Fungal SpeciesSource Organism/EnvironmentReference
Bartalinia robillardoides LF550Marine sponge (Tethya aurantium) core.ac.uknih.govnih.govmdpi.com
Chaetomium aureumNot specified (Natural product) smolecule.comnaturalproducts.net
Chaetomium cupreumNot specified smolecule.com

Interactive Data Table: Isolation and Cultivation Parameters (Example based on available data)

Fungal StrainMediumTemperature (°C)Incubation TimeExtraction SolventPurification Method(s)
Bartalinia robillardoides LF550Malt-extract medium2221 daysCulture broth extracted (solvent not specified in detail for broth)Purification and column chromatography

Note: Specific details on extraction solvents and purification methods can vary depending on the research group and specific protocols used.

Fermentation Conditions for Optimized this compound Yields

While specific detailed fermentation conditions exclusively optimized for this compound are not extensively documented in the provided search results, research on the microbial production of related compounds, such as sclerotiorin (B1681566) and other fungal metabolites, offers insights into general strategies for optimizing fermentation yields.

Studies on the microbial production of lipoxygenase inhibitors, including sclerotiorin, highlight the importance of optimized physical and nutritional parameters in fermentation media cftri.res.in. For instance, submerged fermentation of fungal isolates has been explored for producing such inhibitors cftri.res.in. An example involving Penicillium frequentans (CFTRI-A-24) demonstrated that optimized conditions yielded sclerotiorin at 2.01 g/L, a significant increase compared to standard media cftri.res.in.

General factors influencing fungal fermentation yields, as observed in the production of other secondary metabolites like chrysomycin A by Streptomyces species, include seed age, inoculum volume ratio, loading volume, initial pH, and the concentrations of carbon and nitrogen sources nih.govnih.gov. For Streptomyces strains, an initial pH between 6 and 8 is generally considered optimal for growth nih.gov. Glucose and corn starch are common carbon sources, while soybean meal can serve as a nitrogen source nih.gov. The optimal concentrations of these components, along with fermentation time, are crucial for maximizing product yield nih.gov.

Although these examples pertain to other fungal or bacterial metabolites, the principles of optimizing fermentation parameters such as media composition (carbon source, nitrogen source, salts), pH, temperature, aeration, and incubation time are generally applicable to enhance the production of fungal secondary metabolites like this compound. The "One Strain Many Compounds" (OSMAC) culture strategy, which involves using different fermentation methods for a single fungal strain, has also been shown to be effective in discovering diverse natural products mdpi.com.

Extraction and Initial Purification Strategies

The extraction and initial purification of this compound from fungal biomass or fermentation broth typically involve the use of organic solvents. Ethyl acetate is a commonly used solvent for the extraction of compounds like this compound from fungal sources smolecule.comnih.govnih.gov.

A general strategy for extraction involves treating the culture flask or fermented broth with an organic solvent such as ethyl acetate nih.gov. Multiple extractions are often performed to maximize the recovery of the compound nih.gov. The crude organic extract is then typically concentrated.

Initial purification strategies may involve partitioning the crude extract between different solvents. For example, an ethyl acetate extract can be partitioned between n-hexane and methanol (B129727) nih.gov. The fraction containing the target compound is then subjected to further chromatographic techniques.

Chromatographic methods commonly employed for the initial purification of fungal secondary metabolites include size exclusion chromatography (e.g., using Sephadex LH-20) and silica (B1680970) column chromatography nih.gov. These techniques help to separate compounds based on their size and polarity, respectively, allowing for the removal of bulk impurities and enrichment of this compound.

Further purification to obtain highly pure this compound can be achieved using more advanced chromatographic techniques, such as semi-preparative reversed-phase high-performance liquid chromatography (HPLC) nih.gov. Gradients of solvents, such as methanol and water, are typically used in reversed-phase HPLC to separate compounds based on their hydrophobicity nih.gov.

Research findings indicate that effective recovery of inhibitors like sclerotiorin from fermented broth can be achieved using an appropriate ratio of fermentation broth to extraction solvent (e.g., 1:1.5 v/v with ethyl acetate) under agitated conditions, potentially within a specific pH range (e.g., acidic pH range 2.5-4) cftri.res.in.

Biosynthesis and Metabolic Pathways of Deacetylsclerotiorin

Proposed Biosynthetic Pathways of Chloroazaphilones

The biosynthesis of azaphilones and chloroazaphilones is not yet fully elucidated, but recent genomic approaches combined with fungal genome sequencing have begun to unveil some of these pathways. nih.gov Generally, the biosynthesis involves polyketide and fatty acid synthesis pathways to assemble the basic scaffold. researchgate.net Some pathways may also involve a mixed polyketide–amino acid biosynthesis. researchgate.net

Polyketide synthases (PKSs) are key multi-domain enzymes or enzyme complexes that catalyze the biosynthesis of polyketides through a series of decarboxylative condensations of malonyl-CoA-derived extender units and an acyl starter unit. wikipedia.orgnih.gov The biosynthesis of azaphilones is a well-established example of fungal polyketide synthesis. nih.govrsc.orgresearchgate.net

For some azaphilones, the biosynthesis on a non-reducing PKS (NR-PKS) is initiated by a reduced polyketide chain derived from a highly reducing PKS (HR-PKS) in a sequential manner. acs.org Other azaphilones utilize a convergent biosynthetic scheme where the HR-PKS product acylates a free pyranoquinone intermediate. acs.org The core azaphilone structure is typically biosynthesized by a PKS. frontiersin.org For instance, in the biosynthesis of Monascus pigments, a PKS catalyzes the biosynthesis of a key aromatic ring intermediate. frontiersin.org

Fungal PKSs are responsible for the structural diversity observed in polyketides. researchgate.net The assembly process generates stereochemical diversity depending on the catalytic activities present in the PKS modules. mdpi.com

Precursor feeding studies are a common approach to investigate biosynthetic pathways by supplying isotopically labeled or modified potential precursors to the producing organism and analyzing their incorporation into the final product. phcogrev.comnih.govplos.org While general precursor feeding studies have been successful in enhancing the production of secondary metabolites in various organisms phcogrev.complos.orgscielo.brmdpi.com, specific detailed precursor incorporation studies directly focusing on the biosynthesis of deacetylsclerotiorin were not extensively detailed in the provided search results. However, the general principle of azaphilone biosynthesis from acetate (B1210297) and malonate units via a conventional polyketide pathway has been reported researchgate.net, suggesting that these simple building blocks serve as primary precursors. Incorporation studies with sodium [1-13C] acetate have been used in the study of related compounds qau.edu.pk.

Polyketide Synthase (PKS) Involvement

Enzymology and Genetic Basis of this compound Production

The production of this compound is governed by specific enzymes encoded within biosynthetic gene clusters. Understanding these enzymes and their corresponding genes is crucial for deciphering the complete biosynthetic route.

The biosynthesis of this compound involves several enzymatic steps following the polyketide assembly. One key step identified in the biosynthesis of related compounds like chaetoviridins and azachaetoviridins is the oxidation of a precursor by an enzyme called SclD, which leads to the production of this compound. researchgate.net Additionally, halogenation, a common modification in chloroazaphilones, is often catalyzed by FAD-dependent halogenases. researchgate.net For example, CazI is a FAD-dependent halogenase involved in chlorine addition in chaetoviridin biosynthesis. researchgate.net It is hypothesized that FAD-dependent halogenases also catalyze the halogenation of azaphilones produced by certain Penicillium species. researchgate.net

Biosynthetic gene clusters (BGCs) are genomic regions containing genes that are co-localized and involved in the production of secondary metabolites. wikipedia.orgsecondarymetabolites.orgnih.govnih.govnih.gov The genes responsible for the biosynthesis of a specific polyketide, such as this compound, are typically organized in such clusters. wikipedia.org Genome mining approaches, facilitated by tools like antiSMASH, are used to identify and analyze these BGCs in fungal genomes. researchgate.netsecondarymetabolites.org

Based on comparative genomics and homology with characterized azaphilone BGCs, a putative biosynthetic gene cluster for sclerotiorin (B1681566) (which is closely related to this compound) has been proposed, containing genes like sml. researchgate.netresearchgate.net The identification and characterization of these gene clusters are essential for understanding the molecular mechanisms underlying the biosynthetic pathways of azaphilones. researchgate.net Studies have shown that these BGCs encode the PKSs and other tailoring enzymes necessary for the complete biosynthesis of the natural product. researchgate.netresearchgate.net

Table 1: Key Enzymes and Proposed Roles in Chloroazaphilone Biosynthesis

Enzyme TypeProposed RoleRelevant Compounds/Pathways Mentioned
Polyketide Synthase (PKS)Catalyzes the assembly of the polyketide backbone.Azaphilones, Chloroazaphilones
SclDOxidizes a precursor to produce this compound.Chaetoviridins, Azachaetoviridins
FAD-dependent halogenaseCatalyzes halogenation (e.g., chlorination).Chloroazaphilones, Chaetoviridin

Table 2: Putative Biosynthetic Gene Clusters

Gene ClusterAssociated Compound(s) (Putative/Known)Organism(s) Mentioned (Contextual)Notes
smlSclerotiorin, this compoundS. sclerotiorum (implied)Identified through genome mining and comparative genomics. researchgate.netresearchgate.net
(Unnamed)ChaetoviridinsChaetomium globosum (implied)Elucidated gene cluster for a related chloroazaphilone family. researchgate.netdntb.gov.ua

Further in-depth research is needed to fully elucidate the synthesis and biosynthesis of azaphilones with novel and complex structures. nih.govrsc.org Metabolic engineering approaches could accelerate the discovery of advanced intermediates and lead compounds in these pathways. nih.govrsc.org

Preclinical Biological Activities of Deacetylsclerotiorin

Antimicrobial Activity Studies

Research has explored the potential of Deacetylsclerotiorin as an antimicrobial agent, examining its efficacy against pathogenic fungi and bacteria.

Antifungal Efficacy Against Pathogenic Fungi

This compound has demonstrated significant inhibitory effects against several pathogenic fungal species, including Candida albicans, Trichophyton rubrum, and Septoria tritici medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Studies have reported the half-maximal inhibitory concentration (IC50) values for these activities. For Candida albicans, the IC50 was found to be 24 μM medchemexpress.commedchemexpress.commedchemexpress.com. Against Trichophyton rubrum, a lower IC50 of 2.83 μM was observed medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Septoria tritici showed an IC50 of 7.45 μM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.

Below is a table summarizing the antifungal efficacy data:

Fungal SpeciesIC50 (μM)Source Index
Candida albicans24 medchemexpress.commedchemexpress.commedchemexpress.com
Trichophyton rubrum2.83 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Septoria tritici7.45 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

Investigations into the antibacterial properties of this compound have indicated weak activity against certain bacterial strains mdpi.com. Specifically, weak antibacterial effects were noted against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Staphylococcus lentus mdpi.com.

Potential Activity Against Multi-Drug Resistant (MDR) Strains

Information regarding the potential activity of this compound specifically against multi-drug resistant (MDR) strains was not found in the consulted search results.

Enzyme Inhibition Profiles

Beyond its antimicrobial effects, this compound has also been evaluated for its ability to inhibit certain enzymes.

Phosphodiesterase 4 (PDE4) Inhibition

This compound has been shown to exhibit inhibitory effects on the enzyme phosphodiesterase 4 (PDE4) medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu. The reported IC50 value for the inhibition of PDE4 by this compound is 2.8 μM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu.

Below is a table summarizing the PDE4 inhibition data:

EnzymeIC50 (μM)Source Index
Phosphodiesterase 4 (PDE4)2.8 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu

Comparative Inhibition of Acetylcholinesterase

While acetylcholinesterase has been investigated in studies involving compounds from the same fungal source as this compound, the available information indicates that this compound (referred to as compound 2 in one study) did not inhibit acetylcholinesterase mdpi.com. A different compound (compound 1) showed inhibition against this enzyme mdpi.com.

Related Compound (Sclerotiorin) Inhibition of Lipoxygenase (LOX)

Sclerotiorin (B1681566), a related azaphilone polyketide, has been identified as an inhibitor of lipoxygenase (LOX). researchgate.netnih.gov Specifically, sclerotiorin has been shown to inhibit soybean lipoxygenase-1 (LOX-1). researchgate.netcenmed.comcaymanchem.commedchemexpress.comacs.org Studies indicate that sclerotiorin acts as a reversible and uncompetitive inhibitor of soybean LOX-1 with an IC₅₀ value of 4.2 µM. researchgate.netcenmed.commedchemexpress.comacs.orgwikipedia.org The mechanism of LOX inhibition by sclerotiorin may involve interaction with the enzyme-substrate complex and potentially acting as an antioxidant by scavenging free radical intermediates formed during the enzymatic reaction. researchgate.netacs.org Sclerotiorin has also shown inhibitory effects against human polymorphonuclear leukocytes 5-lipoxygenase with an IC₅₀ of 36 μM. researchgate.net

Compound Target Enzyme Source Organism IC₅₀ (µM) Inhibition Type
Sclerotiorin Soybean Lipoxygenase-1 Penicillium frequentans 4.2 Reversible, Uncompetitive
Sclerotiorin Human 5-Lipoxygenase Penicillium frequentans 36 Not specified

Other Investigated Biological Activities

Beyond the activity of its related compound on LOX, this compound itself has demonstrated other preclinical biological activities. These include antifungal and anti-phytopathogenic fungal activities, as well as antioxidant properties. ontosight.aimedchemexpress.comresearchgate.net

This compound has shown significant inhibitory effects against various fungi. It has demonstrated activity against Candida albicans (IC₅₀ = 24 μM), Trichophyton rubrum (IC₅₀ = 2.83 μM), and Septoria tritici (IC₅₀ = 7.45 μM). medchemexpress.commedchemexpress.com These findings suggest its potential as an antifungal agent, including against phytopathogenic fungi. medchemexpress.comnih.govmdpi.comresearchgate.net

Furthermore, this compound has been reported to exhibit inhibitory effects on the enzyme phosphodiesterase 4 (PDE4) with an IC₅₀ of 2.8 μM. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.com

Target Organism/Enzyme Activity Type IC₅₀ (µM)
Candida albicans Antifungal 24
Trichophyton rubrum Antifungal 2.83
Septoria tritici Anti-phytopathogenic Fungal 7.45
Phosphodiesterase 4 (PDE4) Enzyme Inhibition 2.8

Compounds structurally similar to this compound have been investigated for antioxidant properties. ontosight.ai While specific detailed research findings on the antioxidant activity of this compound were not extensively detailed in the search results, the class of compounds it belongs to is associated with such activities. ontosight.airesearchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Deacetylsclerotiorin

Target Identification and Validation

Investigations into the biological activities of deacetylsclerotiorin have led to the identification of specific molecular targets and the proposal of mechanisms for its observed effects.

Molecular Interactions with Phosphodiesterase 4 (PDE4)

This compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4). researchgate.netmedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.comresearchgate.net PDE4 enzymes are a group of cyclic nucleotide phosphodiesterases that play a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by catalyzing its hydrolysis. medchemexpress.com cAMP is a critical second messenger involved in numerous cellular processes, including inflammation, immune responses, and smooth muscle relaxation. By inhibiting PDE4, this compound can lead to increased intracellular cAMP levels, potentially modulating these cellular functions. medchemexpress.commedchemexpress.com

Studies have reported an IC₅₀ value of 2.8 µM for the inhibition of PDE4 by this compound. medchemexpress.commedchemexpress.eumedchemexpress.com Another study reported an IC₅₀ of 2.79 µM for PDE4 inhibition. researchgate.net This indicates that this compound can inhibit PDE4 activity at micromolar concentrations in in vitro settings.

Comparative data on PDE4 inhibition by this compound and other compounds:

CompoundTargetIC₅₀ (µM)Citation
This compoundPDE42.8 medchemexpress.commedchemexpress.eumedchemexpress.com
This compoundPDE42.79 researchgate.net
RolipramPDE40.75 researchgate.net
Isochromophilone XIPDE48.30 researchgate.net
Cilomilast (SB-207499)PDE4~0.1-0.12 medchemexpress.com

This table highlights that this compound inhibits PDE4, although with less potency compared to the known selective PDE4 inhibitor rolipram. researchgate.net

Hypothesized Mechanisms for Observed Antimicrobial Effects

This compound has demonstrated antifungal activity against various fungal strains, including Candida albicans and Trichophyton rubrum. smolecule.comthaiscience.infosemanticscholar.org It also exhibits weak antibacterial activities against certain bacteria such as Bacillus subtilis and Staphylococcus lentus. semanticscholar.orgmdpi.com While the exact mechanisms underlying these antimicrobial effects are not fully elucidated, several possibilities are hypothesized based on its structure and general mechanisms of other antimicrobial compounds.

As an azaphilone, this compound belongs to a class of fungal metabolites known for diverse biological activities, including antimicrobial properties. thaiscience.infocore.ac.uk The presence of the chloro substituent and the specific double bond configurations in its structure may contribute to its bioactivity by interacting with essential microbial components or pathways. ontosight.ai Potential mechanisms could involve disruption of cell wall synthesis, interference with membrane integrity, inhibition of vital enzymes, or interaction with microbial genetic material. However, detailed research findings specifically on the antimicrobial mechanism of this compound are limited in the provided context. Further studies are needed to validate these hypothesized mechanisms.

Investigation of Other Cellular Pathways and Signaling Cascades

Beyond PDE4 inhibition, this compound has been shown to interact with other cellular targets and influence various cellular pathways. It has been reported to inhibit the Hsp90 chaperoning machine in vitro. smolecule.comnih.gov The Hsp90 protein complex is involved in the folding and stabilization of numerous client proteins, many of which are crucial for cancer cell survival and signaling. nih.gov Inhibition of Hsp90 can lead to the degradation of its client proteins, impacting various downstream signaling cascades. nih.gov

Interestingly, while sclerotiorin (B1681566), a related compound, effectively inhibited Hsp90 in vitro, this compound showed reduced efficiency in inhibiting Hsp90. nih.gov Despite this, this compound exhibited increased cytotoxicity against certain cancer cell lines compared to sclerotiorin, suggesting that its cytotoxic effects may involve mechanisms in addition to or distinct from Hsp90 inhibition. smolecule.comnih.gov

This compound's interactions with cellular pathways have also been suggested to play roles in modulating stress responses and apoptosis, particularly in cancer cells. smolecule.com However, specific details on the pathways involved in stress response and apoptosis modulation by this compound are not extensively described in the provided information.

Comparative Mechanistic Studies with Structurally Related Analogues

Comparing the molecular and cellular effects of this compound with its structurally related analogues, particularly sclerotiorin, provides valuable insights into the role of specific functional groups in its activity. This compound is a deacetylated form of sclerotiorin. smolecule.comresearchgate.net

As mentioned earlier, sclerotiorin was found to inhibit the Hsp90 chaperoning machine in vitro, but it showed no significant cytotoxic effect on the tested cancer cell lines. nih.gov Deacetylation of sclerotiorin resulted in this compound, which exhibited relatively less efficiency in inhibiting Hsp90 in vitro. nih.gov However, at inhibitory concentrations, this compound became cytotoxic to the same cancer cell lines that were not significantly affected by sclerotiorin. smolecule.comnih.gov This suggests that the removal of the acetyl group enhances the cytotoxic potential of the compound, possibly through mechanisms independent of or in addition to Hsp90 inhibition. smolecule.comnih.gov The exact mechanism for this differential cytotoxicity despite reduced Hsp90 inhibition is not fully clear and warrants further investigation. nih.gov

Another related compound, isochromophilone XI, also inhibits PDE4, but with weaker potency compared to this compound. researchgate.net This comparison suggests that specific structural features within the azaphilone framework influence the potency of PDE4 inhibition.

Studies on other azaphilones and related compounds have shown diverse biological activities and varying degrees of antimicrobial and enzymatic inhibition, highlighting the importance of subtle structural differences in determining their biological profiles. thaiscience.infosemanticscholar.orgcore.ac.ukrsc.orgmdpi.commdpi.comnih.gov Comparative mechanistic studies are essential for understanding structure-activity relationships and for potentially designing analogues with improved or selective activities.

Structure Activity Relationship Sar Studies of Deacetylsclerotiorin and Its Analogues

Analysis of Key Structural Features Dictating Bioactivity

The biological activity of deacetylsclerotiorin is closely linked to several key structural features within its azaphilone core and the attached side chain. researchgate.netnih.govacs.orgnih.govrsc.org

Role of Chloro Substitution in Modulating Activity

The presence of a chlorine atom at the C-5 position of the isochromene-6,8-dione core is a notable feature of this compound and many related azaphilones. researchgate.netmedchemexpress.com This halogen substituent has been implicated in modulating the biological activity of these compounds. Studies on sclerotiorin (B1681566) analogues, for instance, have indicated that a halogen substituent (chlorine or bromine) at the 5-position of the nucleus is crucial for antifungal activity. acs.org The electronegativity and size of the chlorine atom can influence the electronic distribution of the molecule and its lipophilicity, thereby affecting its interaction with biological targets.

Influence of Dienyl Moiety Configuration on Biological Effect

The dienyl side chain attached to the isochromene core at the C-3 position is another critical structural element. The configuration of the double bonds within this dienyl moiety (specifically the (1E,3E,5S) configuration in this compound) plays a role in its biological effects. researchgate.net While the precise impact of altering these double bond configurations specifically for this compound is not extensively detailed in the provided search results, SAR studies on related compounds have shown that the presence and configuration of double bonds in side chains can be important for activity. mdpi.comnih.gov For example, in some antimicrobial compounds, specific double bonds in the side chain were found to enhance activity. nih.gov

Stereochemical Determinants of Activity (e.g., enantiomers)

The stereochemistry of this compound, particularly at chiral centers like C-7 and within the dienyl side chain (C-5'), is significant for its biological function. researchgate.netnih.govwikipedia.orgkitasato-u.ac.jp this compound exists as different stereoisomers, and their distinct three-dimensional arrangements can lead to differential interactions with biological macromolecules, such as enzymes or receptors. The (-)-Deacetylsclerotiorin isomer has a defined (7S) configuration, while (+)-deacetylsclerotiorin has a (7R) configuration. nih.govontosight.ai The specific spatial arrangement is highlighted as important for its chemical properties and potential biological functions. ontosight.ai Studies on related azaphilones have also emphasized the importance of stereochemistry for activity. thaiscience.info

SAR Associated with Antimicrobial Activity

This compound has demonstrated antimicrobial properties, with inhibitory effects against various fungi and bacteria. medchemexpress.com SAR studies in this area aim to identify the structural features that contribute to this activity. The chloro substituent at C-5 and the dienyl side chain are likely contributors to the antimicrobial effects, as suggested by SAR studies on related azaphilones. acs.orgontosight.ai For instance, the presence of a halogen at C-5 was found to be important for antifungal activity in sclerotiorin analogues. acs.org While specific detailed SAR data exclusively for this compound's antimicrobial activity is limited in the provided results, the general principles observed in related azaphilones regarding the importance of the halogen and the side chain are likely applicable. Some studies on marine-derived fungi metabolites, including this compound, have reported moderate to weak antimicrobial activities against a panel of bacteria and fungi. rsc.orgresearchgate.netcore.ac.uk

This compound has shown significant inhibitory effects against Candida albicans (IC₅₀=24 μM), Trichophyton rubrum (IC₅₀=2.83 μM), and Septoria tritici (IC₅₀=7.45 μM). medchemexpress.com

Here is a table summarizing the antimicrobial activity of this compound:

MicroorganismIC₅₀ (μM)
Candida albicans24
Trichophyrum rubrum2.83
Septoria tritici7.45

SAR Associated with Enzyme Inhibition (e.g., PDE4)

This compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4). nih.govmedchemexpress.com SAR studies in this context would investigate which parts of the this compound molecule are essential for this inhibitory activity. The provided information indicates that this compound inhibits PDE4 with an IC₅₀ of 2.8 μM. medchemexpress.com Another related chloroazaphilone, isochromophilone XI, also inhibits PDE4, albeit with weaker potency (IC₅₀ 8.30 μM). nih.gov This suggests that the core azaphilone structure with specific substituents and stereochemistry is important for PDE4 inhibition.

Here is a table summarizing the PDE4 inhibitory activity:

CompoundIC₅₀ (μM)
This compound2.8
Isochromophilone XI8.30
Rolipam (control)0.75

Further detailed SAR studies would be needed to fully elucidate the specific interactions between this compound and the PDE4 enzyme, potentially involving molecular docking or mutagenesis studies.

Comparative SAR with Related Azaphilones (e.g., Helicusin A, Isochromophilone XI, Sclerotiorin)

Comparing the SAR of this compound with that of related azaphilones like Sclerotiorin, Helicusin A, and Isochromophilone XI provides valuable insights into the impact of structural variations on biological activity. medchemexpress.commdpi.comwikipedia.orgkitasato-u.ac.jpontosight.ainih.govnih.govnih.govcaymanchem.comnih.govresearchgate.netresearchgate.net

Sclerotiorin: Sclerotiorin is structurally similar to this compound but contains an acetyl group at the C-7 hydroxyl position. wikipedia.orgnih.gov Sclerotiorin itself exhibits various biological activities, including antimicrobial, aldose reductase inhibition, lipoxygenase inhibition, and cholesterol ester transfer protein (CETP) inhibition. wikipedia.orgcaymanchem.com Comparing the activities of this compound and sclerotiorin can highlight the role of the C-7 acetyl group. For instance, deacetylation of sclerotiorin was found to reduce its inhibition of the Hsp90 chaperoning machine in vitro, but at inhibitory concentrations, this compound became cytotoxic to certain cancer cell lines. nih.gov Both sclerotiorin and this compound showed similar inhibition of CETP activity with an IC₅₀ of 19.4 μM. kitasato-u.ac.jp

Helicusin A: Helicusin A is another chloroazaphilone isolated from the same fungus as this compound. core.ac.uknih.govnih.gov Helicusin A has shown potent acetylcholinesterase inhibitory activity. nih.gov Comparing the structures and activities of this compound and helicusin A can help identify the structural features responsible for their differing enzyme targets.

Isochromophilone XI: Isochromophilone XI is also a chloroazaphilone isolated alongside this compound. nih.govcore.ac.uknih.govnih.gov As mentioned earlier, isochromophilone XI also inhibits PDE4, albeit less potently than this compound. nih.gov This comparison reinforces the importance of specific structural nuances within the azaphilone framework for PDE4 inhibitory activity. Isochromophilone XI has also shown antibacterial activity against certain strains. researchgate.net

Comparative SAR studies among these related azaphilones reveal that subtle structural differences, such as the presence or absence of the acetyl group, variations in the side chain, or stereochemical configurations, can lead to significant differences in their biological profiles and target specificity.

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, such as QSAR modeling and molecular docking, play a significant role in the study of this compound and its analogues by establishing quantitative relationships between molecular descriptors and biological activity researchgate.netnih.gov. QSAR models aim to predict the activity of novel compounds based on the structural properties of known active compounds researchgate.netmdpi.com.

Research has explored the application of computational techniques to understand the activity of chloroazaphilones, the class of compounds to which this compound belongs dntb.gov.ua. Studies on related derivatives, such as N,N'-diacylhydrazines, have utilized 3D-QSAR analysis to correlate structural features with antifungal activities dntb.gov.uaresearchgate.net. While direct computational studies specifically focusing on QSAR modeling of this compound's various biological activities were not extensively detailed in the search results, the application of these techniques to similar compound classes and marine natural products suggests their potential utility in understanding this compound's SAR rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net.

Computational analyses, including density functional theory (DFT) calculations, have been employed to investigate the structure-activity relationship of natural products, such as the antioxidant activity of compounds derived from persimmon tannin mdpi.com. These studies analyze structural parameters, molecular electrostatic potential, and frontier molecular orbitals to identify key active sites and understand the mechanisms of action mdpi.com. Such approaches could be similarly applied to this compound to elucidate the molecular basis of its observed activities.

Molecular docking studies are another computational tool used to predict the binding modes and affinities of compounds to target proteins nih.govnih.govnih.gov. Although specific docking studies with this compound were not prominently featured, this technique is commonly used in SAR studies to understand how structural modifications influence the interaction with biological targets nih.govnih.gov. For instance, in silico docking studies have been used to suggest binding motifs for other natural products with antimicrobial activities rsc.org.

The development of robust QSAR models requires careful data curation and validation using various statistical metrics such as the coefficient of determination (R²), root mean squared error (RMSE), and mean absolute error (MAE) researchgate.netmdpi.com. The applicability domain of a QSAR model is also crucial to ensure reliable predictions for new compounds researchgate.netmdpi.com.

While detailed data tables specifically for QSAR models of this compound were not found, the principles and methods applied to similar natural products and diverse chemical series highlight the potential for computational approaches to contribute significantly to the understanding of this compound's SAR and the rational design of more potent analogues mdpi.comnih.govshd-pub.org.rsau.dk.

Synthetic Approaches and Chemical Modification of Deacetylsclerotiorin

Total Synthesis of Deacetylsclerotiorin

Total synthesis methods have been developed to construct this compound from simpler organic precursors. smolecule.com One approach involves deacetylation processes, such as reactions utilizing ethoxide, to convert sclerotiorin (B1681566) into this compound. smolecule.comrsc.org The total synthesis of sclerotiorin, which can then be deacetylated to yield this compound, has also been reported. rsc.org Early work on the synthesis of sclerotiorin and related fungal metabolites described the treatment of a precursor with ethoxide to obtain (+)-deacetylsclerotiorin, which could be re-acetylated to regenerate (+)-sclerotiorin. rsc.org Achieving the correct stereochemistry, particularly the (7R) configuration, is a key aspect in the synthesis of this compound. ontosight.ai Complex organic chemistry techniques, including asymmetric synthesis, may be involved to control the stereochemical outcome. ontosight.ai

Semisynthetic Derivatization for Activity Modulation

Semisynthetic derivatization of this compound allows for the modification of its structure to potentially alter or enhance its biological activities. The reversible reaction between this compound and sclerotiorin through acetylation and deacetylation highlights the potential for modifying the hydroxyl group. smolecule.com Additionally, this compound has been noted to interact with primary amines, leading to the formation of new derivatives. smolecule.com This reactivity provides avenues for creating a range of analogues with varied functional groups, which can then be evaluated for modulated biological effects. For instance, the conversion of helicusin A to isochromophilone X by adding 2-aminoethanol, a reaction that does not change the absolute configuration at C-7, demonstrates a semisynthetic approach to generating related structures. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules. While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the search results, related studies on the biosynthesis of azaphilones and other natural products provide insights into potential enzymatic steps that could be relevant. Enzymes, particularly polyketide synthases (PKSs) and tailoring enzymes like halogenases and monooxygenases, play significant roles in the biosynthesis of fungal metabolites structurally related to this compound. researchgate.net For example, in the biosynthesis of chaetoviridins, which are structurally related azaphilones, enzymes are involved in chlorination and oxidation steps that lead to the formation of the core structure present in this compound. researchgate.net Specifically, an intermediate is oxidized by the action of an enzyme like SclD to produce this compound in some biosynthetic pathways. researchgate.net Chemoenzymatic approaches are increasingly important for synthesizing complex oligosaccharides and glycoconjugates that are challenging to obtain through purely chemical means, suggesting their potential applicability to other complex natural products like this compound. researchgate.netrsc.org

Design and Synthesis of Novel Analogues Inspired by this compound Scaffold

The this compound scaffold, an isochromene-6,8-dione with a chlorinated resorcinol (B1680541) core and a complex side chain, serves as a basis for designing and synthesizing novel analogues. ontosight.ai The structural features, including the chloro substituent and the specific double bond configurations, are believed to contribute to its potential bioactivity. ontosight.ai Research on related azaphilones and isochromophilones involves the synthesis and evaluation of analogues to explore structure-activity relationships. nih.govresearchgate.netdntb.gov.ua For example, studies on isochromophilone analogues have investigated their inhibitory activities against biological targets. nih.gov The design of analogues can involve modifying the side chain, altering the chlorination pattern, or introducing different functional groups to probe the impact of these changes on biological activity, such as antifungal or cytotoxic effects. The synthesis of such analogues often employs various organic chemistry techniques, building upon the knowledge gained from the total and semisynthetic approaches to the core this compound structure.

Analytical Methodologies for Deacetylsclerotiorin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are crucial for obtaining detailed information about the molecular structure of deacetylsclerotiorin. By analyzing how the compound interacts with electromagnetic radiation, researchers can deduce the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds like this compound. It provides detailed information about the carbon-hydrogen framework and the functional groups present. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types and chemical environments of hydrogen and carbon atoms, respectively nih.gov. 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, offer insights into the connectivity and spatial relationships between atoms, which are essential for assembling the complete molecular structure nih.govgeomar.de. For instance, thorough analysis of 2D NMR data has been indicated for determining the structure of related resorcinol (B1680541) derivatives nih.gov. The configuration of double bonds in the side chain of related compounds has been obtained by comparing observed carbon chemical shifts with literature data nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can help in confirming the presence of specific substructures. Techniques such as Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used in natural product analysis nih.gov. ESIMS can provide a prominent quasi-molecular peak, such as [M-H]⁻ or [M+Na]⁺, from which the molecular weight can be inferred nih.gov. HRESIMS provides accurate mass measurements, allowing for the determination of the elemental composition (chemical formula) of the compound nih.gov. For example, the chemical formula of a compound was deduced from a prominent peak in the HRESIMS nih.gov. The isotope pattern observed in the mass spectrum can also confirm the presence of specific atoms like chlorine mdpi.com. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is also a powerful technique that combines the separation capabilities of HPLC with the detection and fragmentation abilities of tandem MS, useful for analyzing complex mixtures and quantifying specific compounds researchgate.netnih.goveurl-pesticides.euyoutube.comyoutube.com.

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules, including this compound, which possesses stereocenters ontosight.ai. CD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting CD spectrum provides information about the molecule's stereochemistry. Time-dependent density functional theory (TDDFT) calculations are often used in conjunction with experimental CD data to predict theoretical CD spectra for different possible stereoisomers, allowing for the assignment of the absolute configuration mdpi.com. HPLC-CD coupling can also be used for the online stereochemical analysis of chiral compounds mdpi.comcore.ac.uk.

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are essential for separating this compound from the complex mixtures in which it is typically found, such as fungal extracts. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for both the analytical separation and preparative purification of this compound geomar.demdpi.comyoutube.comresearchgate.netepa.govrsc.org. It involves passing a liquid mobile phase through a stationary phase packed in a column. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. Reversed-phase HPLC, often using C18 columns, is commonly employed for the purification of relatively non-polar to moderately polar compounds like this compound nih.gov. Semipreparative reversed-phase HPLC has been used for the final purification of this compound nih.gov. Analytical HPLC coupled with detectors such as photodiode array detectors (DAD) is used for monitoring the separation and detecting the compound based on its UV-Vis absorption characteristics nih.gov. Routine detection can be performed at specific wavelengths nih.gov. HPLC-DAD/MS can provide both UV/VIS absorption data and mass spectral information in a single run core.ac.uk.

Column Chromatography and Other Separation Methods

Column chromatography, in various forms, is a fundamental technique for the initial fractionation and purification of this compound from crude extracts geomar.deresearchgate.netutoronto.ca. This technique involves packing a stationary phase (commonly silica (B1680970) gel or alumina) into a column and eluting the sample with a mobile phase rnlkwc.ac.incolumn-chromatography.comresearchgate.net. Compounds separate based on their differential adsorption to the stationary phase column-chromatography.com. Silica column chromatography has been used in the purification process of this compound nih.gov. Size exclusion chromatography, such as using Sephadex LH-20, can also be employed for initial fractionation based on molecular size nih.gov. Other separation methods may include partitioning between different solvent phases nih.gov. Following initial column chromatography, further purification steps, often involving HPLC, are typically required to obtain pure this compound nih.gov.

Advanced Methods for Quantification in Biological and Culture Samples

Quantification of this compound in complex biological matrices and microbial culture samples presents analytical challenges due to potential matrix effects and the need for high sensitivity and specificity. Advanced chromatographic techniques coupled with mass spectrometry are the preferred methods for accurate and reliable determination of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed for the quantification of small molecules like this compound in biological and environmental samples. nih.govcreative-proteomics.com LC-MS/MS offers enhanced sensitivity and selectivity compared to conventional LC-MS by employing two stages of mass spectrometry, allowing for the analysis of both parent and fragment ions. creative-proteomics.commeasurlabs.com This is crucial when analyzing complex mixtures where interfering compounds with similar molecular weights might be present. creative-proteomics.commeasurlabs.com

The process typically involves sample preparation steps tailored to the matrix, such as extraction and clean-up, to isolate and concentrate the analyte while removing interfering substances. nih.govmeasurlabs.com For biological samples like plasma, urine, or tissue, these steps can be extensive due to the presence of large amounts of potential interfering compounds. nih.gov In the context of microbial culture samples, the matrix can also be complex, containing various metabolites and media components.

Following sample preparation, chromatographic separation, often using a reversed-phase C18 column, is performed to separate this compound from other components in the extract. nih.govmdpi.comchromatographyonline.com The separated analyte is then introduced into the mass spectrometer for detection and quantification. For LC-MS/MS, specific transitions (precursor ion to product ion) are monitored, providing a high degree of specificity for this compound.

Method validation is a critical aspect of quantifying this compound in biological and culture samples to ensure the method is suitable for its intended purpose. europa.euadryan.comelementlabsolutions.comlabmanager.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.euadryan.comelementlabsolutions.comlabmanager.comyoutube.com Specificity ensures that the method unequivocally measures the target analyte in the presence of other components. europa.euelementlabsolutions.comlabmanager.com Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. europa.eulabmanager.comyoutube.com Accuracy measures the closeness of the measured value to the true value, while precision indicates the reproducibility of the results. europa.euelementlabsolutions.comlabmanager.comyoutube.com LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. europa.euyoutube.com

For instance, methods developed for quantifying other small molecules or mycotoxins in biological fluids or fermentation broths often involve protein precipitation, liquid-liquid extraction, or solid-phase extraction prior to LC-MS/MS analysis. The sensitivity achieved by these methods is typically in the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range, depending on the analyte and matrix. nih.govscience.gov

The use of internal standards, particularly stable-isotope-labeled analogs of this compound if available, is a common practice in LC-MS/MS quantification to improve accuracy and compensate for matrix effects and variations in sample processing. creative-proteomics.comcstti.com

Future Research Directions and Potential Applications

Exploration of Novel Microbial and Environmental Sources for Deacetylsclerotiorin and Analogues

Exploring novel sources for this compound and its analogues is a key area of future research. Marine-derived fungi, particularly those associated with sponges, are considered a promising source of novel bioactive secondary metabolites, including isochromophilones like this compound ontosight.aimdpi.comnih.govnih.govresearchgate.net. Studies have reported the isolation of this compound from the marine sponge-associated fungus Bartalinia robillardoides strain LF550 medchemexpress.commdpi.comnih.govnih.govcore.ac.uk. This suggests that marine environments, with their rich biodiversity, may harbor undiscovered microbial strains capable of producing this compound or structurally related compounds researchgate.net. Terrestrial fungi, such as Penicillium frequentans, have also been identified as producers of related compounds like Sclerotiorin (B1681566), indicating the potential for novel discoveries in diverse terrestrial environments as well cftri.res.in. Future research will likely involve bioprospecting in underexplored ecological niches to identify new producer organisms and potentially novel analogues with enhanced activities nih.govnih.gov.

Biotechnological Strategies for Enhanced and Sustainable Production

Developing biotechnological strategies is crucial for the enhanced and sustainable production of this compound. Natural products from fungi are considered an important source for novel compounds, and improvements in genetic breeding and fermentation processes are key to their production nih.gov. The biosynthesis of polyketides, the class of compounds to which this compound belongs, involves polyketide synthases (PKSs) and tailoring enzymes researchgate.net. Understanding the biosynthetic pathway of this compound is essential for optimizing its production through genetic engineering and fermentation researchgate.net. Strategies could include optimizing culture media and growth conditions, as demonstrated with other fungal metabolites, to significantly increase production yields mdpi.com. Exploring the enzymatic promiscuity of halogenases and other enzymes involved in the biosynthetic pathway could also lead to the production of novel halogenated analogues researchgate.net. Biotechnological advancements are likely to transform the current manufacturing methods for pharmaceuticals derived from natural sources researchgate.net.

Comprehensive Elucidation of Undiscovered Biological Activities and Molecular Targets

While some biological activities of this compound have been noted, a comprehensive elucidation of undiscovered activities and molecular targets is needed. This compound has shown significant inhibitory effects on various fungal species, including Candida albicans, Trichophyton rubrum, and Septoria tritici medchemexpress.comnih.govmdpi.commedchemexpress.commedchemexpress.com. It also exhibits inhibitory effects on the enzyme phosphodiesterase 4 (PDE4) medchemexpress.comnih.govmdpi.commedchemexpress.commedchemexpress.commedchemexpress.com. Compounds with similar structures have been studied for antimicrobial, antifungal, and antioxidant properties ontosight.ai. However, detailed studies on this compound itself are necessary to fully determine its specific biological activities and potential applications ontosight.ai. Future research should focus on identifying additional molecular targets and understanding the mechanisms of action underlying its observed activities, potentially revealing novel therapeutic uses.

Rational Design and Synthesis of New Chemical Entities Based on this compound Scaffold

The rational design and synthesis of new chemical entities based on the this compound scaffold hold significant potential for developing improved compounds. The synthesis of this compound involves complex organic chemistry techniques ontosight.airsc.org. Studies have explored the synthesis of analogues of related compounds like Sclerotiorin rsc.org. Modifying the structure of this compound, particularly the electrophilic enone and the oxygen atom of the heterocycle, may be crucial for influencing its activity nih.gov. Rational design based on structure-activity relationships (SAR) can guide the creation of analogues with enhanced potency, specificity, or desirable pharmacological properties mdpi.com. This could involve synthesizing compounds with modifications to the chloro substituent, double bond configurations, or other functional groups ontosight.ai.

Strategic Role in Addressing Antimicrobial Resistance Challenges

This compound and its analogues may play a strategic role in addressing antimicrobial resistance challenges. The increasing prevalence of antimicrobial resistance is a significant global threat, necessitating the discovery of new antimicrobial agents mdpi.comnih.govresearchgate.netcdc.gov. This compound has demonstrated antifungal activity against Candida albicans, including fluconazole-resistant strains medchemexpress.com. This highlights its potential against drug-resistant fungi medchemexpress.comcdc.govmedchemexpress.comacs.orgnih.govfrontiersin.org. While weak antibacterial activity against certain Gram-positive bacteria has been noted for this compound and related compounds, its primary strength appears to be against fungi mdpi.comnih.govmdpi.com. Future research should investigate its efficacy against a broader spectrum of resistant microbial pathogens and explore potential synergistic effects with existing antimicrobial drugs.

Prospects for Agricultural Fungicide Development

Given its antifungal properties, this compound shows prospects for agricultural fungicide development. It has demonstrated inhibitory effects against Septoria tritici, a significant plant pathogen medchemexpress.comnih.govmdpi.commedchemexpress.commedchemexpress.com. The need for environmentally friendly and effective strategies for controlling plant diseases is growing frontiersin.orgfrontiersin.org. Natural products with antifungal activity, such as those derived from microorganisms, are being explored as potential biocontrol agents frontiersin.org. Further research is needed to evaluate the efficacy of this compound against a wider range of agricultural fungal pathogens, assess its stability in agricultural settings, and determine its environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.